

Spectroscopic Profile of 6,2',4'-Trimethoxyflavone: A Technical Guide

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Compound of Interest

Compound Name: **6,2',4'-Trimethoxyflavone**

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For researchers, scientists, and drug development professionals, this technical guide provides a detailed overview of the spectroscopic data for the bioactive compound **6,2',4'-trimethoxyflavone**. This document compiles available mass spectrometry data and outlines standard experimental protocols for comprehensive spectral analysis.

Core Spectroscopic Data

6,2',4'-Trimethoxyflavone, with the molecular formula $C_{18}H_{16}O_5$ and a molecular weight of 312.32 g/mol, is a member of the flavonoid family, a class of compounds known for their diverse biological activities.^[1] Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and further investigation in drug discovery and development.

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of a compound. For **6,2',4'-trimethoxyflavone**, high-resolution mass spectrometry is essential for confirming its elemental composition.

Table 1: Mass Spectrometry Data for **6,2',4'-Trimethoxyflavone**

Parameter	Value	Source
Molecular Formula	C ₁₈ H ₁₆ O ₅	PubChem[1]
Molecular Weight	312.32 g/mol	PubChem[1]
Exact Mass	312.09977361 Da	PubChem[1]
Precursor Ion (MS/MS)	[M+H] ⁺	PubChem[1]
Precursor m/z	313.1071	PubChem[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable spectroscopic data. The following sections outline the methodologies for acquiring NMR, MS, and UV-Vis spectra for flavonoids like **6,2',4'-trimethoxyflavone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound. For **6,2',4'-trimethoxyflavone**, both ¹H and ¹³C NMR are required for a complete structural assignment.

Sample Preparation:

- Dissolve 5-10 mg of the purified **6,2',4'-trimethoxyflavone** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter to avoid compromising the spectral quality.

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

- Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Typically 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer with a broadband probe.

- Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans are typically required due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: Typically 0-200 ppm.
- Reference: TMS at 0.00 ppm or the deuterated solvent peak.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS):

- Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used for flavonoid analysis.

- Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid to improve ionization and peak shape.
- Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
- Ionization Mode: Positive ion mode is typically used to observe the $[M+H]^+$ ion.
- Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to study the fragmentation patterns.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavone chromophore.

Sample Preparation:

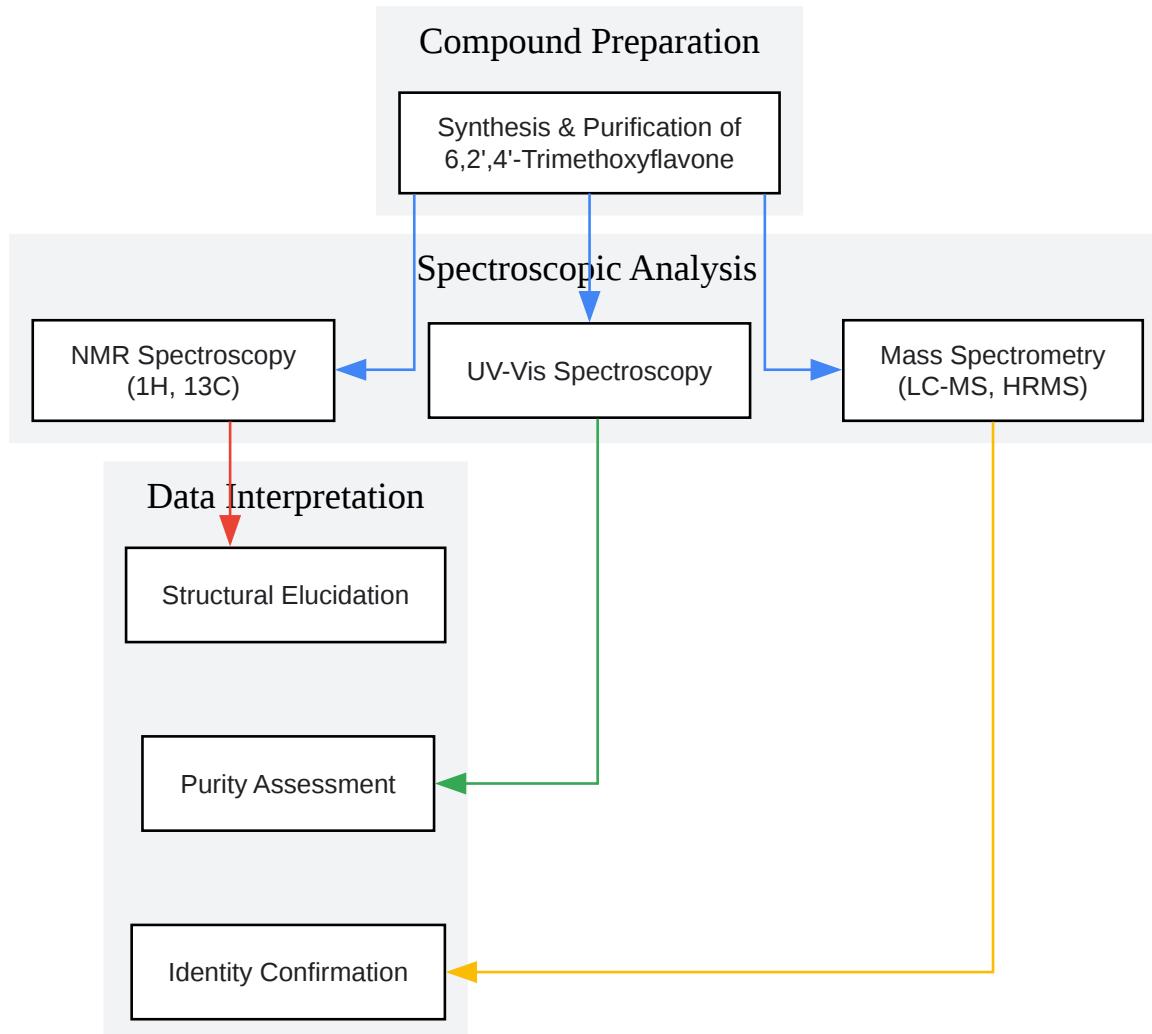
- Prepare a stock solution of **6,2',4'-trimethoxyflavone** in a UV-grade solvent such as methanol or ethanol.
- Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (usually below 1.5 AU).

Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Scan Range: Typically from 200 to 500 nm.
- Blank: Use the same solvent as used for the sample as a blank to correct for solvent absorption.
- Data Recording: Record the absorbance spectrum and identify the wavelengths of maximum absorption (λ_{max}). Flavonoids typically exhibit two major absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a flavonoid compound like **6,2',4'-trimethoxyflavone**.



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Caption: Workflow for Spectroscopic Analysis of **6,2',4'-Trimethoxyflavone**.

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References

- 1. rsc.org [rsc.org]
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